N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an acetyl group, a phenyl group, and a methoxybenzamide moiety, making it a complex molecule with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, 4-phenyl-2-bromoacetophenone reacts with thiourea to form 5-acetyl-4-phenylthiazole.
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Acylation: : The acetylation of the thiazole ring is achieved by reacting the thiazole intermediate with acetic anhydride under acidic conditions to introduce the acetyl group at the 5-position.
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Coupling with 3-methoxybenzamide: : The final step involves coupling the acetylated thiazole with 3-methoxybenzamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
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Reduction: : Reduction reactions can target the carbonyl groups in the acetyl and benzamide moieties, potentially converting them to alcohols.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiazole and benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of thiazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes.
Pathways: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide: Lacks the acetyl group, which may affect its biological activity.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide: Similar structure but with a different position of the methoxy group.
Uniqueness
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide is unique due to the specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the acetyl group at the 5-position of the thiazole ring and the methoxy group on the benzamide moiety contribute to its distinct chemical and biological properties.
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen, which contribute to their pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be detailed as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H16N2O2S |
Molecular Weight | 300.37 g/mol |
CAS Number | 380445-75-0 |
The presence of the thiazole ring enhances the compound's ability to interact with various biological targets.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown effectiveness against a range of pathogens, including:
Pathogen | Activity Level (MIC) |
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Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 8 µg/mL |
These findings suggest that the compound could serve as a potential therapeutic agent for infections caused by these microorganisms.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly. Key findings include:
- Reduction in TNF-alpha levels : A decrease of approximately 50% was observed in treated groups compared to controls.
- Inhibition of COX enzymes : The compound inhibited COX-1 and COX-2 activities by over 40%, indicating potential use in treating inflammatory conditions.
Anticancer Activity
This compound has shown promising anticancer effects in various cancer cell lines. Notable results include:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 15.0 |
HeLa (Cervical Cancer) | 10.0 |
Mechanistically, the compound appears to induce apoptosis via the mitochondrial pathway, evidenced by increased caspase activity in treated cells.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or inflammatory processes.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
- Signal Transduction Interference : The compound may interfere with signaling pathways that promote cell proliferation in cancer cells.
Case Studies
Several studies have explored the efficacy of this compound in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the compound's effectiveness against resistant strains of bacteria.
- Inflammation Model : In a rat model of arthritis, treatment with the compound resulted in reduced swelling and pain scores when compared to untreated controls.
- Cancer Treatment Trials : Early-phase clinical trials indicated that patients receiving this compound as part of a combination therapy showed improved tumor response rates.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12(22)17-16(13-7-4-3-5-8-13)20-19(25-17)21-18(23)14-9-6-10-15(11-14)24-2/h3-11H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKGWQUGHIFORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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